Desvenlafaxine fumarate monohydrate

Pharmacogenomics Drug metabolism SNRI pharmacokinetics

Desvenlafaxine fumarate monohydrate is the crystalline monohydrate form of desvenlafaxine, the major active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of adults with major depressive disorder (MDD). Unlike its parent drug venlafaxine, desvenlafaxine is eliminated primarily through direct glucuronidation (UGT-mediated conjugation) rather than CYP2D6 oxidative metabolism, resulting in a distinct pharmacokinetic profile that is independent of CYP2D6 genetic polymorphisms.

Molecular Formula C20H31NO7
Molecular Weight 397.5 g/mol
CAS No. 313471-75-9
Cat. No. B12762598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine fumarate monohydrate
CAS313471-75-9
Molecular FormulaC20H31NO7
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O.O
InChIInChI=1S/C16H25NO2.C4H4O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;
InChIKeyYETWCSLOYUZBLK-JITBQSAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desvenlafaxine Fumarate Monohydrate (CAS 313471-75-9): SNRI Antidepressant Active Metabolite for MDD Research and Pharmaceutical Development


Desvenlafaxine fumarate monohydrate is the crystalline monohydrate form of desvenlafaxine, the major active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of adults with major depressive disorder (MDD) [1]. Unlike its parent drug venlafaxine, desvenlafaxine is eliminated primarily through direct glucuronidation (UGT-mediated conjugation) rather than CYP2D6 oxidative metabolism, resulting in a distinct pharmacokinetic profile that is independent of CYP2D6 genetic polymorphisms [2]. The monohydrate fumarate salt (C₁₆H₂₅NO₂·C₄H₄O₄·H₂O; molecular weight 397.46 g/mol) is one of two commercially developed salt forms, alongside desvenlafaxine succinate monohydrate, and is utilized in extended-release tablet formulations [3]. Its water solubility is approximately 1.4 mg/mL with a logP of 2.6, and the absolute oral bioavailability is approximately 80% following oral administration [3].

Why In-Class SNRIs and Desvenlafaxine Salt Forms Cannot Be Interchanged: CYP2D6 Metabolism Divergence, Polymorphic Control, and Dose-Response Differences


Desvenlafaxine fumarate monohydrate cannot be substituted by venlafaxine (its parent prodrug) or other SNRIs such as duloxetine without compromising pharmacokinetic consistency and drug–drug interaction safety. Venlafaxine requires CYP2D6-mediated O-demethylation to form desvenlafaxine; consequently, CYP2D6 poor metabolizers exhibit up to 4-fold higher venlafaxine exposure and significantly reduced active metabolite levels [1]. In contrast, desvenlafaxine undergoes direct glucuronidation, bypassing CYP2D6 entirely and eliminating this inter-individual variability [2]. Among SNRI alternatives, duloxetine is a moderate CYP2D6 inhibitor that increases desipramine AUC by 122% versus only 22% for desvenlafaxine, creating a clinically meaningful drug–drug interaction liability gap [3]. Even between the two commercial desvenlafaxine salt forms, the fumarate monohydrate salt exhibits distinct crystalline polymorphic forms (Forms I, II, III, IV) with specific XRPD signatures, stability profiles, and manufacturing reproducibility characteristics that differentiate it from the succinate monohydrate in formulation and regulatory contexts [4].

Desvenlafaxine Fumarate Monohydrate: Quantitative Evidence of Differentiation for Procurement and Formulation Decisions


CYP2D6 Pharmacogenetic Independence: Desvenlafaxine Eliminates the 4-Fold Exposure Variability Seen with Venlafaxine in Poor Metabolizers

Desvenlafaxine exposure is independent of CYP2D6 metabolizer status, in contrast to venlafaxine, which shows marked pharmacokinetic divergence between extensive metabolizers (EMs) and poor metabolizers (PMs). In a head-to-head crossover study of 14 healthy volunteers (7 EMs, 7 PMs) receiving venlafaxine ER 75 mg/day or desvenlafaxine 100 mg/day, venlafaxine mean Cmax and AUC were significantly greater in PMs versus EMs (P = 0.001), while its active metabolite desvenlafaxine showed significantly lower Cmax and AUC in PMs after venlafaxine administration (P = 0.001, all comparisons) [1]. In contrast, after direct desvenlafaxine administration, mean Cmax and AUC were comparable between EMs and PMs, demonstrating that CYP2D6 polymorphisms have no discernible impact on desvenlafaxine exposure when delivered as the pre-formed active compound [1]. This pharmacokinetic consistency may improve uniformity of therapeutic response and reduce the need for CYP2D6 genotype-guided dosing [1].

Pharmacogenomics Drug metabolism SNRI pharmacokinetics

Minimal CYP2D6 Inhibition: Desvenlafaxine (22% Increase in Desipramine AUC) vs. Duloxetine (122% Increase), a 5.5-Fold Lower Drug–Drug Interaction Risk

In a direct head-to-head comparison, desvenlafaxine 100 mg/day produced only a 22% increase in desipramine AUC and a 19% increase in desipramine Cmax, whereas duloxetine 60 mg/day (30 mg twice daily) produced a 122% increase in desipramine AUC and a 63% increase in desipramine Cmax (P < 0.001 for both comparisons) [1]. Furthermore, duloxetine coadministration decreased 2-hydroxydesipramine Cmax by 24%, consistent with CYP2D6 inhibition, while desvenlafaxine showed a slight 9% increase (P < 0.001 for the difference between treatments) [1]. In the same study design, paroxetine produced a 419% increase in desipramine AUC, further contextualizing desvenlafaxine's minimal inhibitory profile [2]. These data support desvenlafaxine's classification as a negligible inhibitor of CYP2D6 at therapeutic doses, in contrast to duloxetine (moderate inhibitor) and paroxetine (potent inhibitor) [1].

CYP2D6 inhibition Drug-drug interaction Desipramine probe study

Crystalline Form I Monohydrate Stability: Maintains Structural Integrity from 5% to 95% Relative Humidity up to ≥105°C

Among the multiple polymorphic forms of desvenlafaxine fumarate monohydrate described in patent EP2252573A2, Form I is a crystalline monohydrate characterized by distinct XRPD peaks (2θ: 5.174°, 10.404°, 13.872°, 14.194°, 15.396°, 16.319°, 16.794°, 18.174°, 18.887°, 20.897°, 24.178°, 26.236°) [1]. Form I is reported to be stable at relative humidity levels ranging from 5% to 95% and up to at least 105°C . This broad hygrothermal stability window is a critical quality attribute for pharmaceutical manufacturing, as it ensures consistent solid-state properties during processing, storage, and analytical method development. In contrast, the anhydrous crystalline Form II exhibits a different XRPD pattern (characteristic peaks at 14.777°, 16.933°, 19.660°, 21.275°, 26.706° 2θ) and possesses distinct processing properties including filterability, dryability, solubility, and tablettability [1]. The ability to selectively crystallize and control the monohydrate Form I enables reliable batch-to-batch reproducibility for both API procurement and reference standard qualification.

Solid-state characterization Polymorph stability Pharmaceutical formulation

Therapeutic Dose Optimization: 50 mg/day Desvenlafaxine Achieves Equivalent or Superior Efficacy to 100 mg/day with Lower Discontinuation Rates (4.1% vs. 8.7%)

Fixed-dose clinical trials have established that the 50 mg/day dose of desvenlafaxine is the therapeutic dose, with no additional benefit at 100 mg/day and higher adverse event rates. In the pivotal Boyer et al. study (n=483), adjusted mean HAM-D17 reductions were -13.2 for 50 mg (P=0.002 vs. placebo) and -13.7 for 100 mg (P<0.001), a non-significant difference between active doses, while CGI-I response rates were equivalent (65% for 50 mg, 63% for 100 mg; both P<0.005 vs. placebo 50%) [1]. The Tourian et al. study further demonstrated that the 50 mg dose separated significantly from placebo on MADRS and SDS total and subscale scores, whereas the 100 mg dose did not [2]. Crucially, the discontinuation rate due to adverse reactions at the recommended 50 mg dose (4.1%) was similar to placebo (3.8%), whereas at 100 mg the rate was 8.7% [3]. Nausea incidence increased from 22% at 50 mg to 26% at 100 mg (vs. 10% placebo), and most common adverse reactions showed a clear dose-dependent escalation from 50 mg to 400 mg [3].

Dose-response Tolerability Clinical trial design

Oral Bioavailability Equivalence: ~80% Absolute Bioavailability Unaffected by Food, with Predictable Linear Pharmacokinetics Across 50–600 mg Dose Range

Desvenlafaxine exhibits approximately 80% absolute oral bioavailability, which is unaffected by food intake [1]. Ingestion of a high-fat meal (800–1000 calories) increased Cmax by approximately 16% but had no significant effect on AUC [1]. The single-dose pharmacokinetics are linear and dose-proportional across a 12-fold dose range (50 mg to 600 mg/day), with steady-state plasma concentrations achieved within approximately 4–5 days of once-daily dosing [1]. At steady-state, multiple-dose accumulation is linear and predictable from the single-dose pharmacokinetic profile [1]. The mean time to peak plasma concentration (Tmax) is approximately 7.5 hours [2]. For comparison, venlafaxine has a shorter half-life (~5 hours) requiring multiple daily dosing or extended-release formulation, and its bioavailability can be influenced by CYP2D6 metabolizer status [3]. The volume of distribution is 3.4 L/kg with low plasma protein binding (30%) that is independent of drug concentration [1].

Bioavailability Pharmacokinetic linearity Food effect

Negligible Off-Target Pharmacology: hSERT IC₅₀ = 47.3 nM, hNET IC₅₀ = 531.3 nM, No Significant Activity at Non-Transporter Targets

In vitro pharmacological profiling demonstrates that desvenlafaxine (administered as desvenlafaxine succinate) inhibits the human serotonin transporter (hSERT) with an IC₅₀ of 47.3 ± 19.4 nM and the human norepinephrine transporter (hNET) with an IC₅₀ of 531.3 ± 113.0 nM, yielding an approximately 11.2-fold selectivity for serotonin over norepinephrine reuptake inhibition [1]. At a concentration of 10 µM, desvenlafaxine exhibited no significant activity when screened against a large panel of non-transporter targets, confirming selectivity for monoamine transporters [1]. This contrasts with venlafaxine, which also requires metabolic activation to the O-desmethyl metabolite to achieve full SNRI activity, and with duloxetine, which has a more balanced SERT/NET inhibition ratio but demonstrates broader off-target binding including CYP2D6 inhibition [2]. Additionally, desvenlafaxine does not inhibit CYP1A2, 2A6, 2C8, 2C9, 2C19, CYP2D6, or CYP3A4 isozymes, nor does it induce CYP3A4 or act as a P-glycoprotein (P-gp) substrate or inhibitor [3].

Transporter selectivity Receptor profiling SNRI pharmacology

Desvenlafaxine Fumarate Monohydrate: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Pharmacogenomic Reference Compound for CYP2D6-Independent SNRI Pharmacology Studies

Desvenlafaxine fumarate monohydrate is the optimal reference standard for pharmacogenomic studies requiring an SNRI whose pharmacokinetics are independent of CYP2D6 genetic status. As demonstrated by Preskorn et al., desvenlafaxine exposure is comparable between CYP2D6 extensive and poor metabolizers, eliminating the need for CYP2D6 genotype-based stratification that is mandatory for venlafaxine studies [1]. For laboratories conducting in vitro-in vivo extrapolation (IVIVE) or physiologically based pharmacokinetic (PBPK) modeling, desvenlafaxine's metabolic pathway (direct UGT-mediated glucuronidation, minor CYP3A4 N-demethylation) provides a clean system for studying non-CYP2D6 SNRI disposition [2]. This compound is particularly valuable in pharmacogenetic panels designed to dissect the contribution of UGT polymorphisms (e.g., UGT2B15, UGT1A1) to antidepressant pharmacokinetics without CYP2D6 confounding.

Drug-Drug Interaction Studies: Low-Risk CYP2D6 Probe for Polypharmacy Research

Desvenlafaxine fumarate monohydrate serves as a model compound for drug-drug interaction (DDI) investigations where minimal CYP2D6 perturbation is required. The direct head-to-head comparison by Patroneva et al. established that desvenlafaxine 100 mg/day increases desipramine AUC by only 22%, compared to 122% for duloxetine and 419% for paroxetine [1]. This 5.5-fold lower DDI potential versus duloxetine positions desvenlafaxine as the preferred SNRI comparator for clinical DDI cocktail studies or in vitro hepatocyte interaction assays where CYP2D6-mediated metabolic interactions must be minimized. Additionally, because desvenlafaxine does not inhibit or induce CYP3A4, CYP2C19, or P-gp, it is well-suited as a background antidepressant therapy in polypharmacy protocols evaluating novel drug candidates [2].

Solid-State Reference Standard and Polymorph Control for Extended-Release Formulation Development

The crystalline monohydrate Form I of desvenlafaxine fumarate, characterized by defined XRPD peaks (2θ: 5.174°, 10.404°, 13.872°, among others) and stability across 5–95% RH up to ≥105°C, is the preferred solid-state reference for extended-release (ER) tablet formulation development [1]. The monohydrate form's defined hygrothermal stability window enables robust manufacturing process control for hydrophilic matrix ER formulations using hypromellose-based systems [2]. USP monographs specify assay limits of 98.0–102.0% on the anhydrous basis, and procurement of the monohydrate Form I from a qualified source ensures compliance with the USP identification and assay procedures [3]. For generic drug developers seeking ANDA approval for desvenlafaxine fumarate ER tablets, possession of the correct polymorphic form with documented XRPD and stability data is critical for Q1/Q2 sameness assessments.

SNRI Selectivity Profiling: Clean Pharmacological Tool for Monoamine Transporter Research

Desvenlafaxine fumarate monohydrate is a well-characterized SNRI with IC₅₀ values of 47.3 nM at hSERT and 531.3 nM at hNET, providing an ~11-fold SERT/NET selectivity ratio, and no significant off-target activity at 10 µM against a broad panel of receptors, transporters, and enzymes [1]. This clean profile, combined with the absence of CYP isozyme inhibition or P-gp substrate/inhibitor activity, makes desvenlafaxine the superior SNRI reference compound for in vitro transporter pharmacology studies compared to duloxetine (which carries CYP2D6 inhibitory activity) or venlafaxine (which requires metabolic activation and introduces CYP2D6-related variability) [2]. It is particularly suitable for binding assays, functional uptake studies, and selectivity screens where a defined SERT/NET inhibitor without ancillary pharmacology is required [1].

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